molecular formula C18H27NO5 B4002706 1-[2-(3-isopropyl-5-methylphenoxy)ethyl]pyrrolidine oxalate

1-[2-(3-isopropyl-5-methylphenoxy)ethyl]pyrrolidine oxalate

Cat. No.: B4002706
M. Wt: 337.4 g/mol
InChI Key: NKBUNBZAJYXUNB-UHFFFAOYSA-N
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Description

1-[2-(3-isopropyl-5-methylphenoxy)ethyl]pyrrolidine oxalate is a useful research compound. Its molecular formula is C18H27NO5 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.18892296 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

Compounds with specific structural features have been studied for their potential as inhibitors of glycolic acid oxidase, a key enzyme involved in metabolic pathways. For example, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have shown potent inhibitory activity against porcine liver glycolic acid oxidase in vitro. This research highlights the importance of structural modifications in enhancing biological activity and provides a basis for the development of therapeutic agents targeting metabolic disorders (Rooney et al., 1983).

Synthesis of Tetrahydropyridines

The synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation demonstrates the versatility of pyrrolidine derivatives in organic synthesis. This method offers a regioselective approach to synthesizing compounds that could have implications in the development of new pharmaceuticals or materials (Zhu et al., 2003).

Toxicity Assessment in Aquatic Models

Research on the toxicity of pyridine-based pesticides in zebrafish embryos provides critical data on the environmental and health impacts of these chemicals. Studies focusing on developmental toxicity, oxidative stress, and genotoxicity offer insights into the safety and regulatory considerations of chemical compounds used in agriculture and pest control (Maharajan et al., 2018).

Enzyme Induction by Pyridine Derivatives

Investigations into how pyridine derivatives, specifically picoline N-oxides, induce cytochrome P450 enzymes in rat liver, shed light on the metabolic and toxicological consequences of exposure to these compounds. Understanding the mechanisms of enzyme induction is crucial for assessing drug interactions, toxicity, and the metabolic fate of chemical compounds (Murray et al., 1997).

Properties

IUPAC Name

1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.C2H2O4/c1-13(2)15-10-14(3)11-16(12-15)18-9-8-17-6-4-5-7-17;3-1(4)2(5)6/h10-13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBUNBZAJYXUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2CCCC2)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.